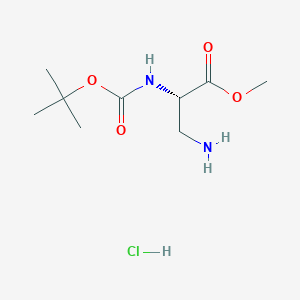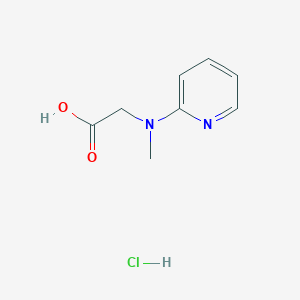
2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Übersicht
Beschreibung
2-(2-Methoxyethoxy)acetic Acid is a urinary metabolite of Diglyme that is a reproductive toxin . It can be used as a biomarker of exposure for jet fuel JP-8 workers .
Synthesis Analysis
The synthesis of 2’-O-(2-Methoxyethyl)-modified oligonucleotides has been discussed in several studies . The process involves the use of an archaeal DNA polymerase and a two-residue, nascent-strand, steric control 'gate’ .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Applications
Antioxidants in Fish Meal Preservation
A review highlights the research on ethoxyquin (an antioxidant) and its analogues, including a detailed examination of their efficacy in preserving polyunsaturated fatty acids in fish meal, vital for preventing spontaneous combustion. Analogues similar to ethoxyquin, such as hydroquin, have shown comparable efficacy and cost-effectiveness. Moreover, the transformation of ethoxyquin into potent antioxidants upon storage in fish meal, such as EQ-dimer, suggests its strong antioxidant capability, which could be relevant for similar compounds like 2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in terms of antioxidative properties and applications (A. J. de Koning, 2002).
Biologically Active Plant Compounds
Research on natural carboxylic acids from plants, including their structural differences and effects on antioxidant, antimicrobial, and cytotoxic activity, highlights the importance of structural components in determining bioactivity. This review could offer insights into how the structure of this compound might influence its biological activities (B. Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition and Application in Industrial Chemistry
Biocatalyst Inhibition by Carboxylic Acids
A review focusing on the inhibitory effects of carboxylic acids on microbes used in fermentative processes outlines strategies to enhance microbial robustness. This understanding can be pivotal in utilizing or modifying compounds like this compound for industrial bioprocesses, ensuring they do not inhibit microbial growth or productivity (L. Jarboe et al., 2013).
Environmental Applications of Carboxylic Acid Derivatives
Research into the environmental applications of carboxylic acid derivatives, such as in the treatment of organic pollutants through enzymatic processes enhanced by redox mediators, underscores the potential of these compounds in environmental remediation. This suggests possible research avenues for this compound in similar applications (Maroof Husain & Q. Husain, 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-7-6-14-8-11(13(16)17)9-4-2-3-5-10(9)12(14)15/h2-5,8H,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPYCFANIJHLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1429454.png)
![2-{Naphtho[2,1-b]furan-2-yl}acetic acid](/img/structure/B1429456.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1429460.png)

![[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1429462.png)

![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1429465.png)

![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-N-cyclobutyl-C-phenyl-methanesulfonamide](/img/structure/B1429469.png)


![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide](/img/structure/B1429475.png)
![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)
